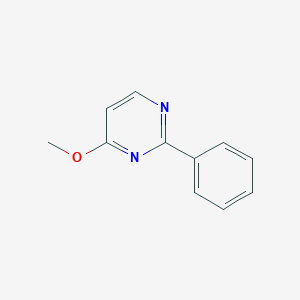
2,5-二甲基-4-硝基吡啶1-氧化物
概述
描述
2,5-Dimethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is an intermediate used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide involves several steps. One method involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then dropwise adding the sulfuric acid solution of potassium nitrate to the mixed solution under the condition that the temperature ranges from -10 DEG C to 20 DEG C . After finishing the dropwise addition, the reaction is carried out under the condition that the temperature ranges from 80 DEG C to 120 DEG C .
Molecular Structure Analysis
The 2,5-Dimethyl-4-nitropyridine 1-oxide molecule contains a total of 20 bonds. There are 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
2,5-Dimethyl-4-nitropyridine 1-oxide has a molecular weight of 168.15000 . It has a density of 1.3g/cm3 and a boiling point of 393.8ºC at 760mmHg .
科学研究应用
致癌性和诱变性研究
研究探索了2,5-二甲基-4-硝基吡啶1-氧化物的致癌和诱变潜力。Takahashi 等人(1979 年)研究了包括 2,5-二甲基-4-硝基吡啶 1-氧化物在内的各种 4-硝基吡啶 1-氧化物 (4-NPO) 衍生物在小鼠和各种细菌菌株中的致癌性和诱变性。他们发现,虽然一些衍生物表现出强效的致癌和诱变特性,但与其他衍生物相比,2,5-二甲基衍生物表现出的诱变性相对较低 (Takahashi, Huang, Araki, & Kawazoe, 1979).
结构和振动分析
研究还集中在 2,5-二甲基-4-硝基吡啶 1-氧化物的晶体结构和振动特性上。例如,Hanuza 等人(1998 年)确定了 2,6-二甲基-4-硝基吡啶 N-氧化物 (DMNPO) 的晶体结构并分析了其红外和拉曼光谱。尽管这项研究针对的是略有不同的衍生物(2,6-而不是 2,5-二甲基),但它提供了对密切相关化合物的结构特性的见解 (Hanuza, Ma̧czka, Waśkowska, Oganowski, Ban-Oganowska, Lutz, & Maas, 1998).
表征和分子相互作用
Yıldırım 等人(2011 年)使用密度泛函理论计算对 2,6-二甲基-4-硝基吡啶 N-氧化物进行了全面的表征研究。这项研究提供了对分子结构、振动光谱和热力学性质的详细见解,这些见解可以类似于对 2,5-二甲基衍生物的理解 (Yıldırım, Zalaoglu, Kırılmış, Koca, & Terzioglu, 2011).
细胞毒性研究
Puszko 等人(2011 年)对包括 2,5-二甲基-4-硝基吡啶 N-氧化物在内的甲基取代的 4-硝基吡啶 N-氧化物的铜 (II) 络合物的细胞毒性进行的研究揭示了它们作为针对某些癌细胞系的细胞毒性剂的潜力。这表明在癌症研究和治疗中可能的应用 (Puszko, Brzuszkiewicz, Jezierska, Adach, Wietrzyk, Filip, Pełczyńska, & Cieślak-Golonka, 2011).
安全和危害
未来方向
The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product . This suggests that future research could focus on improving the safety and efficiency of the synthesis process.
作用机制
Target of Action
It’s known that nitropyridines are key intermediates in the synthesis of various medicinal products .
Mode of Action
The mode of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves a nitration step and a reduction step . The nitration reaction is a key step where pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide .
Biochemical Pathways
It’s known that nitropyridines can be used as synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridines are known to be key intermediates in the synthesis of various medicinal products .
Action Environment
It’s known that the nitration reaction involved in its synthesis is highly exothermic and can result in polynitration at higher temperatures .
属性
IUPAC Name |
2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSFHVUBRWBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176230 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitropyridine 1-oxide | |
CAS RN |
21816-42-2 | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)





![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)